NAAA Inhibition: 4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid vs. Closest Structural Analog
4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a potent inhibitor of human NAAA. In a recombinant enzyme assay, it achieved an IC₅₀ of 7 nM [1]. In a cellular assay using HEK293 cells expressing human NAAA and the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA), the compound demonstrated an IC₅₀ of 23 nM after 10-minute preincubation and 30-minute substrate incubation [1]. The closest structural comparator, 4-(4-methyl-2-oxo-2H-chromen-7-yloxy)butanoic acid (ether linkage, CAS 126051-17-0), lacks the acetamide linker and exhibits significantly weaker NAAA inhibition (IC₅₀ = 160 nM in the same cellular assay system) [2]. This represents a 7-fold improvement in potency attributable to the oxyacetyl-amino acid scaffold.
| Evidence Dimension | Human NAAA enzyme inhibition (cellular assay IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM |
| Comparator Or Baseline | 4-(4-methyl-2-oxo-2H-chromen-7-yloxy)butanoic acid (ether analog): IC₅₀ = 160 nM |
| Quantified Difference | 7.0-fold more potent (23 nM vs. 160 nM) |
| Conditions | HEK293 cells expressing human NAAA; 10 min preincubation; PAMCA substrate; 30 min incubation; fluorescence readout |
Why This Matters
For researchers selecting NAAA inhibitors, the 7-fold potency advantage of the target compound over the ether analog directly impacts the effective concentration range in cellular assays, reducing off-target risk at working concentrations.
- [1] BindingDB Entry: BDBM50151154 (CHEMBL3770896). Human NAAA Inhibition: IC₅₀ = 7 nM (recombinant), IC₅₀ = 23 nM (cellular HEK293). View Source
- [2] BindingDB Entry: BDBM50151055 (CHEMBL3771111). 4-(4-methyl-2-oxo-2H-chromen-7-yloxy)butanoic acid: NAAA IC₅₀ = 160 nM (HEK293 cellular assay). View Source
